molecular formula C20H20O6S2 B15249345 9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- CAS No. 506443-23-8

9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-

Cat. No.: B15249345
CAS No.: 506443-23-8
M. Wt: 420.5 g/mol
InChI Key: OXTJXKVIEHJVMN-UHFFFAOYSA-N
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Description

1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pigments . This particular compound features two 2,3-dihydroxypropylthio groups attached to the anthracene core, which can significantly influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione typically involves the introduction of 2,3-dihydroxypropylthio groups to the anthracene-9,10-dione core. This can be achieved through a series of steps including:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which can generate reactive intermediates.

Properties

CAS No.

506443-23-8

Molecular Formula

C20H20O6S2

Molecular Weight

420.5 g/mol

IUPAC Name

1,5-bis(2,3-dihydroxypropylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C20H20O6S2/c21-7-11(23)9-27-15-5-1-3-13-17(15)20(26)14-4-2-6-16(18(14)19(13)25)28-10-12(24)8-22/h1-6,11-12,21-24H,7-10H2

InChI Key

OXTJXKVIEHJVMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCC(CO)O)C(=O)C3=C(C2=O)C(=CC=C3)SCC(CO)O

Origin of Product

United States

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